REACTION_SMILES
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[Cl:10][S:11](=[O:12])(=[O:13])[OH:14].[NH2:15][S:16](=[O:17])(=[O:18])[OH:19].[O-:1][N+:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[O-:1][N+:2](=[O:3])[c:4]1[cH:5][cH:6][cH:7][c:8]([S:11]([Cl:10])(=[O:12])=[O:13])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(S(=O)(=O)Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |